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Compound of Interest

Compound Name: 16-Dehydroprogesterone

Cat. No.: B108162

Introduction

16-Dehydroprogesterone (16-DHP), with the chemical formula C21H2s02 and a molecular
weight of approximately 312.45 g/mol , is a steroid progestin of significant interest in
pharmaceutical research and development.[1][2][3][4] As a derivative of progesterone, it holds
potential for various therapeutic applications. A thorough understanding of its physicochemical
properties, particularly its solubility and stability, is paramount for the successful development
of robust and effective drug formulations. This technical guide provides a comprehensive
overview of the solubility and stability of 16-Dehydroprogesterone, offering insights into its
behavior in various solvent systems and under different stress conditions. It is designed to be a
valuable resource for researchers, scientists, and drug development professionals, providing
both foundational knowledge and practical experimental protocols.

Physicochemical Properties of 16-
Dehydroprogesterone

e Chemical Name: Pregna-4,16-diene-3,20-dione[1]
e Synonyms: 16,17-Didehydroprogesterone, A16-Progesterone[1]
e CAS Number: 1096-38-4[2]

e Molecular Formula: C21H2802[1][3][4]
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e Molecular Weight: 312.45 g/mol [2][3][4]
o Appearance: Solid[1]

e Melting Point: 185 - 187 °C[1][2]

Solubility Profile of 16-Dehydroprogesterone

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its
bioavailability and formulation feasibility. 16-Dehydroprogesterone, like many steroid
hormones, is a lipophilic molecule with limited aqueous solubility.

Aqueous Solubility

16-Dehydroprogesterone is classified as practically insoluble in water.[5][6] This low aqueous
solubility presents a significant challenge for the development of aqueous-based formulations
and can limit its oral absorption. The aqueous solubility of progesterone, a closely related
compound, is reported to be approximately 7 pg/mL at 25°C, and a similar low solubility is
expected for 16-DHP.[7]

Solubility in Organic Solvents

16-Dehydroprogesterone exhibits good solubility in a range of organic solvents. This property
is crucial for various stages of drug development, including synthesis, purification, and the
formulation of non-aqueous dosage forms. While specific quantitative data for 16-DHP across a
wide range of solvents is not extensively published, information from suppliers and studies on
similar steroids provides valuable guidance.
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Reference Solubility of

Reported Solubility of 16- Similar Steroids
Solvent

DHP (Progesteronel/l17a-

Hydroxyprogesterone)
Dimethyl Sulfoxide (DMSO) 20 mg/mL, 62 mg/mL High

Soluble (1 in 40 for
Ethanol Soluble

Dydrogesterone)[6]

Sparingly soluble (for
Methanol Soluble paringly (

Dydrogesterone)[6]
Acetonitrile Soluble Soluble
Acetone Soluble Soluble

Soluble (1 in 2 for
Chloroform Soluble

Dydrogesterone)[6]

Table 1: Qualitative and Quantitative Solubility of 16-Dehydroprogesterone and Related
Steroids in Common Organic Solvents.

Factors Influencing Solubility

The solubility of 16-DHP can be influenced by several factors:

e pH: For compounds with ionizable groups, pH is a major determinant of solubility. As 16-DHP
does not possess strongly acidic or basic functional groups, its aqueous solubility is not
expected to vary significantly with pH within the physiological range. However, at extreme pH
values, chemical degradation (hydrolysis) may occur, which can affect the apparent solubility.

o Temperature: The solubility of most solid compounds, including 16-DHP, generally increases
with temperature. This relationship is important for processes such as crystallization and for
determining appropriate storage conditions for solutions.

o Co-solvents: The aqueous solubility of 16-DHP can be significantly enhanced by the use of
co-solvents. Mixtures of water with water-miscible organic solvents like ethanol, propylene
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glycol, and polyethylene glycols (PEGs) are commonly used in liquid formulations to improve
the solubility of poorly water-soluble drugs.

Experimental Protocol for Solubility Determination

A robust determination of solubility is essential. The following protocol outlines a standard
shake-flask method for determining the equilibrium solubility of 16-DHP.

Objective: To determine the equilibrium solubility of 16-Dehydroprogesterone in various
solvents.

Materials:

e 16-Dehydroprogesterone powder

o Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, methanol, acetonitrile)
 Scintillation vials or glass test tubes with screw caps

» Orbital shaker or rotator

o Temperature-controlled incubator or water bath

e Centrifuge

» Syringe filters (0.22 um)

o High-Performance Liquid Chromatography (HPLC) system with UV detector
e Volumetric flasks and pipettes

Procedure:

o Sample Preparation: Add an excess amount of 16-DHP powder to a series of vials, each
containing a known volume of the selected solvent. The presence of undissolved solid is
crucial to ensure saturation.

» Equilibration: Tightly cap the vials and place them in an orbital shaker within a temperature-
controlled environment (e.g., 25°C or 37°C). Agitate the samples for a predetermined period
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(e.g., 24-48 hours) to ensure equilibrium is reached.

» Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess
solid settle. For aqueous samples, centrifugation (e.g., 10,000 rpm for 15 minutes) is
recommended to facilitate the separation of undissolved solid.

o Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a
pipette. To remove any remaining solid particles, filter the aliquot through a 0.22 um syringe
filter into a clean vial.

e Quantification: Dilute the filtered solution with a suitable solvent to a concentration within the
linear range of the analytical method. Analyze the concentration of 16-DHP in the diluted
sample using a validated HPLC-UV method.

o Calculation: Calculate the solubility of 16-DHP in the solvent based on the measured
concentration and the dilution factor.

Stability of 16-Dehydroprogesterone

The chemical stability of an API is a critical quality attribute that can impact its safety and
efficacy. Stability studies are essential to identify potential degradation pathways, determine
appropriate storage conditions, and establish the shelf-life of a drug product.

General Storage Recommendations

For long-term storage, 16-Dehydroprogesterone should be kept in a well-closed container,
protected from light, and stored at low temperatures, such as -20°C or -80°C.[8][9]

Forced Degradation Studies

Forced degradation studies, also known as stress testing, are conducted to accelerate the
degradation of a drug substance to identify its likely degradation products and establish its
intrinsic stability. These studies are a key component of developing and validating stability-
indicating analytical methods.

Hydrolysis is a common degradation pathway for many pharmaceuticals. Although 16-DHP
does not contain highly labile functional groups like esters or amides, the enone system in the
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A-ring and the a,B3-unsaturated ketone in the D-ring could be susceptible to hydrolysis under
certain pH and temperature conditions.

e Acidic Conditions: Treatment with strong acids (e.g., 0.1 M HCI) at elevated temperatures
may lead to rearrangements or addition reactions across the double bonds.

» Basic Conditions: In the presence of strong bases (e.g., 0.1 M NaOH), enolization and
subsequent reactions could occur. For progesterone, basic conditions can lead to the
formation of various degradation products.

o Neutral Conditions: In neutral aqueous solutions, the rate of hydrolysis is expected to be
slow at ambient temperature.

Steroid molecules can be susceptible to oxidation, particularly at positions allylic to double
bonds or at electron-rich centers. The use of an oxidizing agent like hydrogen peroxide (H202)
can help to identify potential oxidative degradation products. For 16-DHP, the double bonds in
the A and D rings are potential sites for oxidation, which could lead to the formation of epoxides
or other oxygenated derivatives. Studies on the enzymatic oxidation of 16-DHP have shown the
formation of hydroxylated products.[2]

Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical reactions in
drug molecules. The conjugated enone system in 16-DHP is a chromophore that absorbs UV
radiation and is therefore potentially susceptible to photodegradation. Photodegradation of
progesterone has been shown to involve isomerization, enolization, oxidation, and hydration,
leading to various photoproducts.[8][10] Similar degradation pathways could be anticipated for
16-DHP.

Elevated temperatures can provide the energy required to overcome activation barriers for
degradation reactions. Solid-state thermal degradation studies can reveal information about the
melting point and decomposition temperature of 16-DHP.

Potential Degradation Pathways

Based on the chemical structure of 16-DHP and the degradation patterns of similar steroids,
the following degradation pathways can be postulated:

» Hydroxylation: Addition of a hydroxyl group at various positions on the steroid nucleus.
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» Epoxidation: Formation of an epoxide across the C16-C17 double bond.

e Isomerization: Geometric isomerization of the double bonds.

e Ring Opening/Rearrangement: Under harsh conditions, cleavage of the steroid rings could
occur.

The following diagram illustrates a hypothetical degradation pathway for 16-
Dehydroprogesterone.
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Caption: Hypothetical Degradation Pathways of 16-Dehydroprogesterone.

Experimental Protocol for Forced Degradation Studies

Objective: To investigate the stability of 16-Dehydroprogesterone under various stress
conditions and to generate degradation products for the development of a stability-indicating
analytical method.
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Materials:

16-Dehydroprogesterone

e Hydrochloric acid (HCI) solution (e.g., 0.1 M, 1 M)

e Sodium hydroxide (NaOH) solution (e.g., 0.1 M, 1 M)

e Hydrogen peroxide (H202) solution (e.g., 3%, 30%)

e High-purity water

e Methanol or other suitable organic solvent

e pH meter

o Temperature-controlled ovens or water baths

» Photostability chamber

o HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

o Preparation of Stock Solution: Prepare a stock solution of 16-DHP in a suitable solvent (e.g.,
methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

e Stress Conditions:

o Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of HCI solution
(e.g., 0.1 M). Heat the mixture at a specified temperature (e.g., 60°C) for a defined period
(e.g., 2, 4, 8, 24 hours). After cooling, neutralize the solution with NaOH.

o Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of NaOH
solution (e.g., 0.1 M). Keep the mixture at room temperature or a slightly elevated
temperature for a defined period. Neutralize the solution with HCI.
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o Oxidation: Mix an aliquot of the stock solution with an equal volume of H20:2 solution (e.qg.,
3%). Store the mixture at room temperature, protected from light, for a defined period.

o Thermal Degradation (Solid State): Place a known amount of 16-DHP powder in an oven
at an elevated temperature (e.g., 80°C) for a specified duration. After the stress period,
dissolve the powder in a suitable solvent.

o Photodegradation: Expose a solution of 16-DHP (in a photostable solvent) and a sample
of solid 16-DHP to UV and visible light in a photostability chamber according to ICH Q1B
guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

o Sample Analysis: At each time point, withdraw a sample from the stressed solutions. Dilute
the samples appropriately with the mobile phase and analyze them using a stability-
indicating HPLC method. Monitor the chromatograms for the appearance of new peaks
(degradation products) and a decrease in the peak area of the parent drug.

Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and
precisely quantify the decrease in the concentration of an API due to degradation and separate
the degradation products from the parent drug and from each other. Reverse-phase high-
performance liquid chromatography (RP-HPLC) with UV or MS detection is the most common
technique for this purpose.

Proposed HPLC Method Parameters

The following is a proposed starting point for the development of a stability-indicating RP-HPLC
method for 16-Dehydroprogesterone. Method optimization and validation are required.
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Parameter Proposed Condition
Column C18, 250 mm x 4.6 mm, 5 um
_ Acetonitrile and Water (with or without a buffer
Mobile Phase )
like phosphate or acetate)
Start with a lower percentage of acetonitrile and
Gradient Elution gradually increase to elute more hydrophobic
degradation products.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 pL
) UV at the Amax of 16-DHP (around 240-250 nm)
Detection _ _
and PDA to monitor peak purity
Photodiode Array (PDA) to assess peak purity
and detect degradation products with different
Detector

UV spectra. LC-MS can be used for

identification of degradation products.

Method Validation

The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure
it is suitable for its intended purpose. Validation parameters include:

o Specificity: The ability to assess the analyte unequivocally in the presence of components
that may be expected to be present, such as impurities, degradation products, and matrix
components.

 Linearity: The ability to obtain test results that are directly proportional to the concentration of
the analyte within a given range.

e Range: The interval between the upper and lower concentrations of the analyte in the
sample for which the analytical procedure has a suitable level of precision, accuracy, and
linearity.
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e Accuracy: The closeness of the test results obtained by the method to the true value.

e Precision: The degree of agreement among individual test results when the method is
applied repeatedly to multiple samplings of a homogeneous sample. This includes
repeatability (intra-day precision) and intermediate precision (inter-day precision).

o Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but
not necessarily quantitated as an exact value.

e Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be
quantitatively determined with suitable precision and accuracy.

» Robustness: A measure of the method's capacity to remain unaffected by small, but
deliberate variations in method parameters.

The following diagram illustrates a typical workflow for developing and validating a stability-
indicating HPLC method.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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